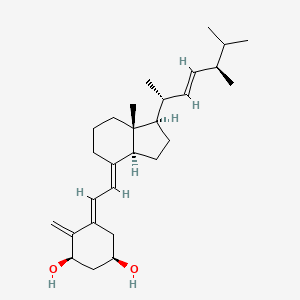

1beta-Hydroxy-5,6-trans-vitamin D2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1beta-Hydroxy-5,6-trans-vitamin D2 is a useful research compound. Its molecular formula is C28H44O2 and its molecular weight is 412.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1beta-Hydroxy-5,6-trans-vitamin D2 is a synthetic analog of vitamin D2, which has garnered interest for its potential biological activities and therapeutic applications. Understanding its biological activity involves examining its mechanisms of action, effects on various cell types, and its overall impact on health.

This compound primarily exerts its effects through interaction with the vitamin D receptor (VDR). This receptor is a nuclear hormone receptor that regulates gene expression involved in calcium and phosphate homeostasis, immune function, and cell differentiation. The binding affinity of this compound to VDR is crucial for its biological activity.

Key Mechanisms:

- Genomic Actions : Upon binding to VDR, the complex heterodimerizes with retinoid X receptor (RXR) and regulates target genes containing vitamin D response elements (VDREs) in their promoters .

- Non-genomic Actions : It can also activate signaling pathways independent of gene transcription, influencing cellular processes such as calcium transport .

Biological Effects

Research has demonstrated various biological effects of this compound across different cell types:

- Bone Health : Similar to other vitamin D analogs, it plays a role in bone metabolism by promoting calcium absorption in the intestines and regulating bone remodeling processes.

- Cell Growth and Differentiation : Studies have shown that this compound can inhibit the proliferation of cancer cells, such as MCF-7 human breast cancer cells, and induce differentiation in keratinocytes .

- Immune Modulation : It has been observed to influence immune responses, potentially shifting the immune system towards a more tolerogenic state. This effect is particularly relevant in autoimmune conditions .

Comparative Analysis with Other Vitamin D Analogues

The biological activity of this compound can be compared with other vitamin D analogs to highlight its unique properties:

| Compound | VDR Binding Affinity | Biological Activity | Clinical Applications |

|---|---|---|---|

| 1beta-Hydroxy-5,6-trans-D2 | Moderate | Inhibits cancer cell growth | Potential anti-cancer therapy |

| 1,25(OH)₂D3 (Calcitriol) | High | Regulates calcium homeostasis | Treatment of osteoporosis |

| 1alpha-Hydroxyvitamin D2 | Moderate | Promotes bone health | Management of renal osteodystrophy |

| 2-(3′-hydroxypropyl)-1,25(OH)₂D3 | Variable | Immune modulation | Research into autoimmune diseases |

Case Studies

Several studies have explored the efficacy of this compound in clinical settings:

- Breast Cancer Study : A clinical trial assessed the effects of this compound on MCF-7 cells. Results indicated significant inhibition of cell proliferation compared to controls, suggesting potential use in breast cancer therapy .

- Immune Response Modulation : A longitudinal study examined the impact of vitamin D supplementation on immune markers. Participants receiving this compound showed altered expression profiles for genes involved in immune regulation compared to those receiving placebo .

Properties

Molecular Formula |

C28H44O2 |

|---|---|

Molecular Weight |

412.6 g/mol |

IUPAC Name |

(1R,3R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12+/t19-,20+,24+,25+,26-,27+,28+/m0/s1 |

InChI Key |

HKXBNHCUPKIYDM-WPNDKBIGSA-N |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@H](C3=C)O)O)C |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.